9-Riburonosyladenine
Overview
Description
9-Riburonosyladenine is a purine nucleoside characterized by the presence of adenine as the nucleobase and a carboxy group at the C-5’ positionThis compound is a derivative of adenine and plays a significant role in various biochemical processes .
Mechanism of Action
Target of Action
9-Riburonosyladenine, also known as Adenosine-5’-carboxylic acid, is a purine nucleoside having adenine as the nucleobase and a carboxy group at C-5’
Biochemical Pathways
The compound is involved in a reaction where adenosine reacts with oxygen and water to form this compound and hydrogen peroxide . This suggests that it may play a role in oxidative processes.
Biochemical Analysis
Biochemical Properties
9-Riburonosyladenine plays a crucial role in biochemical reactions, particularly in the context of nucleoside metabolism. It is known to interact with several enzymes, including nucleoside oxidase (H₂O₂-forming), which catalyzes the conversion of adenosine to this compound and hydrogen peroxide . This interaction highlights the compound’s involvement in oxidative reactions and its potential impact on cellular redox states. Additionally, this compound is a substrate for various purine and pyrimidine nucleosides, indicating its broad reactivity and significance in nucleoside metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in oxidative reactions suggests that it may impact cellular redox balance, potentially affecting signaling pathways that are sensitive to oxidative stress. Furthermore, as a nucleoside analog, this compound may influence gene expression by incorporating into nucleic acids or interacting with transcriptional machinery . These effects can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For instance, nucleoside oxidase catalyzes the formation of this compound from adenosine, producing hydrogen peroxide as a byproduct . This reaction suggests that this compound may act as a modulator of oxidative stress within cells. Additionally, its incorporation into nucleic acids could lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and oxidative stress. At higher doses, this compound may induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleoside metabolism. It interacts with enzymes such as nucleoside oxidase, which catalyzes its formation from adenosine . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in purine and pyrimidine metabolism . These interactions underscore the compound’s role in maintaining cellular nucleotide pools and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of this compound within cells can affect its localization and accumulation, potentially influencing its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nucleic acids and transcriptional machinery, or to the mitochondria, where it can influence oxidative metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Riburonosyladenine typically involves the glycosylation of adenine with a riburonosyl donor. The reaction conditions often include the use of a suitable catalyst and a solvent system that facilitates the formation of the glycosidic bond. The process may involve protecting group strategies to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. Enzymatic methods are often preferred for their specificity and mild reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the riburonosyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxy group, converting it into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Scientific Research Applications
9-Riburonosyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe in studying nucleoside metabolism and enzyme interactions.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the carboxy group at the C-5’ position.
Inosine: Another purine nucleoside with hypoxanthine as the base instead of adenine.
Guanosine: A purine nucleoside with guanine as the base.
Uniqueness: 9-Riburonosyladenine is unique due to the presence of the carboxy group at the C-5’ position, which imparts distinct chemical and biological properties. This modification can influence its interaction with enzymes and its incorporation into nucleic acids, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O5/c11-7-3-8(13-1-12-7)15(2-14-3)9-5(17)4(16)6(20-9)10(18)19/h1-2,4-6,9,16-17H,(H,18,19)(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYWUFHJUDTSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955692 | |
Record name | 9-Pentofuranuronosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3415-09-6 | |
Record name | NSC137784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Pentofuranuronosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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